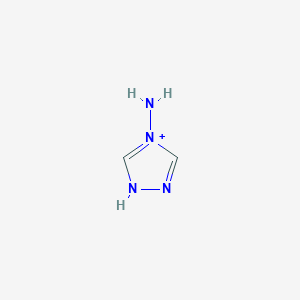

4H-1,2,4-triazol-4-aminium

Description

Contextualization of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in modern chemical research, demonstrating remarkable versatility across a multitude of scientific disciplines. indexcopernicus.combohrium.com For over a century, these compounds have been objects of intense study, leading to the development of innovative synthetic methodologies and a deep understanding of their chemical properties. indexcopernicus.com

In medicinal chemistry, 1,2,4-triazole derivatives are integral to the design of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Their ability to mimic peptide bonds and engage in various non-covalent interactions makes them privileged scaffolds in drug discovery. scispace.com Beyond pharmaceuticals, 1,2,4-triazoles are crucial in agrochemicals as fungicides and plant growth regulators. rsc.orgnih.gov They also find extensive use in materials science as corrosion inhibitors, dyes, and photosensitizers. indexcopernicus.comnih.gov The high nitrogen content and thermodynamic stability of the triazole ring make it a key component in the development of energetic materials. rsc.org

Significance of 4H-1,2,4-Triazol-4-aminium in Organic Chemistry and Materials Science

Within the extensive family of triazoles, the this compound cation has garnered significant attention. This specific isomer, where an aminium group is attached to the N4 position of the 1,2,4-triazole ring, possesses unique electronic and structural features that render it highly valuable. In organic synthesis, it serves as a versatile intermediate for constructing more complex heterocyclic systems. chemicalbook.com For instance, it is a precursor for preparing potent and selective cyclooxygenase-2 inhibitors and various antifungal agents. chemicalbook.com

The most prominent application of this compound, however, lies in the field of materials science, particularly in the design of energetic materials. rsc.org The high nitrogen content and positive heat of formation of the this compound cation contribute significantly to the energetic properties of its salts. rsc.orgrsc.org When combined with various energetic anions, it forms salts that often exhibit desirable characteristics for energetic materials, such as high density, good thermal stability, and significant detonation performance. rsc.org The formation of these energetic salts allows for the fine-tuning of properties like impact sensitivity and explosive performance. rsc.org

Overview of Research Trajectories for the Chemical Compound

Current research on this compound and its derivatives is multifaceted. A primary focus is the synthesis and characterization of novel energetic salts. rsc.org Researchers are systematically pairing the this compound cation with a wide array of existing and newly designed energetic anions to create materials with superior performance and safety profiles. rsc.org This involves extensive computational studies to predict properties like heat of formation, density, and detonation velocity, followed by experimental synthesis and rigorous testing. rsc.org

Another significant research avenue involves the exploration of its derivatives for pharmacological applications. Studies have shown that Schiff bases derived from 4-amino-4H-1,2,4-triazole exhibit promising anticonvulsant activity. researchgate.netresearchgate.net The synthesis of new derivatives containing various substituents on the triazole ring or the amino group is an active area of investigation to develop more potent and selective therapeutic agents. researchgate.netresearchgate.net Furthermore, the fundamental reactivity and structural chemistry of the this compound cation continue to be explored to expand its utility in organic synthesis and coordination chemistry. scispace.comrsc.org

Structural Features and Ring System Characteristics

The this compound cation is characterized by a planar, five-membered aromatic ring composed of two carbon and three nitrogen atoms. The exocyclic amino group is attached to one of the nitrogen atoms (N4), which bears a formal positive charge. This arrangement results in a unique distribution of electron density within the heterocyclic ring.

Below is a data table summarizing some key properties of the parent compound and its salts.

| Property | 4-Amino-4H-1,2,4-triazole | This compound Chloride | This compound Fluoride |

| CAS Number | 584-13-4 chemicalbook.com | 132281514 nih.gov | 129772239 nih.gov |

| Molecular Formula | C₂H₄N₄ chemicalbook.com | C₂H₅ClN₄ nih.gov | C₂H₅FN₄ nih.gov |

| Molecular Weight ( g/mol ) | 84.09 chemicalbook.com | 120.54 nih.gov | 104.09 nih.gov |

| Melting Point (°C) | 84-86 chemicalbook.com | Not available | Not available |

| Boiling Point (°C) | 255 chemicalbook.com | Not available | Not available |

Below is an interactive data table detailing the crystallographic data for this compound chloride. nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P 1 21/c 1 | 7.1584 | 8.1640 | 9.3954 | 90.00 | 102.97 | 90.00 |

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-4-ium-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCUPJKTGNBGEC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[N+](C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4h 1,2,4 Triazol 4 Aminium and Its Derivatives

Classical Condensation and Cyclization Reactions

Traditional synthetic routes to the 4-amino-1,2,4-triazole (B31798) scaffold primarily rely on condensation and subsequent cyclization of acyclic precursors. These methods are well-established and widely used for their straightforward procedures.

Reactions Involving Hydrazine (B178648) and Formamide (B127407) Derivatives

The reaction between hydrazine and formamide is a fundamental method for producing the 1,2,4-triazole (B32235) ring. A notable example is the Pellizzari Reaction, which involves heating a mixture of an amide and an acyl hydrazide to form 1,2,4-triazole derivatives. imist.ma A direct, single-step process involves reacting hydrazine or its aqueous solutions with an excess of formamide at elevated temperatures, typically between 140°C and 210°C. google.com This reaction can be facilitated by the presence of a strongly acidic ion exchange resin, which acts as a catalyst. google.com During the reaction, intermediates such as monoformylhydrazine or diformylhydrazine may be formed. google.com The process yields 1,2,4-triazole through the removal of water and ammonia. google.comgoogle.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Hydrazine, Formamide | Heat (140-210°C) | 1,2,4-Triazole | google.com |

| Hydrazine, Formamide | Acidic ion exchange resin, Heat (160-180°C) | 4-amino-1,2,4-(4H)triazole | google.com |

| Amide, Acyl hydrazide | Heat | 1,2,4-Triazole derivative | imist.ma |

Synthesis from Acyl Hydrazones and Iminoester Hydrochlorides

A well-established route to 4-amino-3,5-disubstituted-4H-1,2,4-triazoles involves a two-step process starting from iminoester hydrochlorides. tubitak.gov.trresearchgate.nettubitak.gov.tr In the first step, iminoester hydrochlorides are condensed with acyl hydrazines to synthesize a series of acylhydrazone intermediates. tubitak.gov.trtubitak.gov.tr In the subsequent step, these acylhydrazones are treated with hydrazine hydrate (B1144303), which leads to the cyclization and formation of the desired 4-amino-1,2,4-triazole derivatives. tubitak.gov.trresearchgate.nettubitak.gov.tr This method is versatile, allowing for the introduction of various alkyl or aryl substituents at the 3- and 5-positions of the triazole ring.

| Precursor 1 | Precursor 2 | Intermediate | Final Product | Reference |

| Iminoester hydrochlorides | Acyl hydrazines | Acylhydrazones | 4-amino-3,5-dialkyl-1,2,4-triazoles | tubitak.gov.trresearchgate.nettubitak.gov.tr |

Cyclization of Thiocarbohydrazide (B147625) with Acid Derivatives

The reaction of thiocarbohydrazide with various carboxylic acids or their derivatives is a common and effective method for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. researchgate.netnih.gov This synthesis is typically achieved by heating or fusing thiocarbohydrazide with a substituted carboxylic acid. researchgate.nettandfonline.comnih.gov The reaction proceeds via cyclization, incorporating the carbon from the carboxylic acid and the nitrogen and sulfur atoms from thiocarbohydrazide to form the triazole-thiol ring structure. The unreacted acid is often neutralized with a sodium bicarbonate solution. nih.gov This approach has been used to prepare a wide array of derivatives for various research applications. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reaction Condition | Product | Reference |

| Thiocarbohydrazide | Substituted Benzoic Acid | Fusing/Heating | 4-amino-5-(substituted-phenyl)-4H- researchgate.nettandfonline.comCurrent time information in Bangalore, IN.triazole-3-thiol | researchgate.netnih.gov |

| Thiocarbohydrazide | Thiophene-2-acetic acid | Heating in oil bath (160-170°C) | 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | tandfonline.com |

| Thiocarbohydrazide | Appropriate Carboxylic Acids | Heating | 3-substituted 4-amino-1,2,4-triazole-5-thiones | nih.gov |

| Thiocarbohydrazide | Aliphatic Acid | Microwave irradiation (400W) | 4-amino-3-alkyl-5-mercapto-1,2,4-triazoles | scispace.com |

Modern and Catalytic Approaches to Triazole Formation

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 1,2,4-triazole ring, often employing metal catalysts and oxidative conditions to achieve higher yields and greater functional group tolerance under milder conditions.

Metal-Catalyzed Cyclization Reactions (e.g., Cu(II), Pd-catalyzed)

Copper(II)-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of 1,2,4-triazole derivatives through various oxidative coupling reactions. organic-chemistry.org One approach involves the Cu(II)-catalyzed aerobic oxidative synthesis from bisarylhydrazones, which proceeds via a cascade of C-H functionalization, C-C, N-N, and C-N bond formations under mild conditions. acs.org Another method uses a copper catalyst with oxygen as a green oxidant for the one-pot synthesis of 1,2,4-triazoles from amidines. thieme-connect.com This reaction involves a base-promoted intermolecular coupling followed by intramolecular aerobic oxidative dehydrogenation. thieme-connect.com Copper(II) acetate (B1210297) [Cu(OAc)2] is a commonly used catalyst in these transformations. acs.orgisres.org These copper-catalyzed methods are valued for their use of inexpensive catalysts and readily available starting materials. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in synthesizing arylated 1,2,4-triazoles, particularly through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, utilizes palladium(II) complexes to couple 4-amino-1,2,4-triazoles with various aryl halides and boronic acids. researchgate.net Furthermore, Pd-catalyzed intramolecular C-H functionalization reactions provide a pathway to fused heterocyclic systems, such as 1,2,4-triazolophenanthridine. organic-chemistry.org These methods offer a powerful tool for creating complex molecular architectures built around the 1,2,4-triazole core. rsc.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Cu(II) | Bisarylhydrazones | Aerobic Oxidative Cyclization | 1,3,5-Triaryl-1,2,4-triazoles | acs.org |

| Cu(II) | Amidines | Aerobic Oxidative Dehydrogenation | 1,2,4-Triazoles | thieme-connect.com |

| Pd(II) | 4-amino-1,2,4-triazoles, Aryl halides, Boronic acids | Suzuki-Miyaura Cross-Coupling | Arylated 1,2,4-triazoles | researchgate.net |

| Pd(0) | Secondary amides, Hydrazides (forming a triazole intermediate) | Intramolecular C-H Functionalization | 1,2,4-Triazolophenanthridine | organic-chemistry.org |

Oxidative Cyclization via Ceric Ammonium (B1175870) Nitrate (B79036)

An environmentally benign and efficient protocol for synthesizing 3,4,5-trisubstituted and N-fused 1,2,4-triazoles utilizes ceric ammonium nitrate (CAN) as a catalyst. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method involves the oxidative cyclization of amidrazones with a variety of aldehydes. organic-chemistry.orgthieme-connect.com The reaction is often carried out in polyethylene (B3416737) glycol (PEG) as a recyclable solvent, which enhances the economic and environmental viability of the process. thieme-connect.comorganic-chemistry.org In this reaction, CAN functions as both a Lewis acid, activating the amino nitrogen atom, and as an oxidant to facilitate the final cyclization step. frontiersin.orgfrontiersin.org The protocol is effective for a broad range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes, and generally provides high yields. organic-chemistry.orgthieme-connect.com

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Ceric Ammonium Nitrate (CAN) | Amidrazones, Aldehydes | Polyethylene Glycol (PEG) | 80 °C | 61-97% | organic-chemistry.orgfrontiersin.orgfrontiersin.org |

| Ceric Ammonium Nitrate (CAN) (5 mol%) | N-phenylbenzamidrazone, Benzaldehyde (B42025) | Polyethylene Glycol (PEG) | 80 °C, 1 hour | up to 96% | thieme-connect.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thepharmajournal.com This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives.

For instance, the synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles can be rapidly achieved through the reaction of a nitrile, such as 2-cyanopyridine, with hydrazine dihydrochloride (B599025) in the presence of excess hydrazine hydrate under microwave irradiation. researchgate.net This method provides the desired product in as little as 5 minutes with a high yield. researchgate.net Similarly, N4-amino-1,2,4-triazoles have been synthesized in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of organic solvents. scispace.com

Microwave irradiation has also been effectively used in the synthesis of Schiff bases derived from 4-amino-1,2,4-triazoles. The condensation of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiones with various aldehydes can be performed under microwave conditions, both with and without a catalyst, to afford the corresponding Schiff bases. tubitak.gov.tr Another example involves the condensation of 2-methyl-3-[4-amino-5-mercapto-4H- Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazol-3-yl]-1H-indole with different aldehydes in dimethylformamide with a catalytic amount of HCl under microwave irradiation to yield the corresponding Schiff's bases. nih.gov

Furthermore, microwave-assisted synthesis has been employed for the cyclization of aryl carbonyl thiosemicarbazides to form 3-mercapto-4,5-disubstituted 1,2,4-triazoles. This method significantly reduces the reaction time from hours to minutes while enhancing the product yield. thepharmajournal.com The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has also been achieved in a one-pot microwave-assisted reaction involving the cyclization of amide derivatives with hydrazines, followed by N-acylation, completing in just one minute with high yields. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of 1,2,4-triazole derivatives:

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Cyanopyridine, Hydrazine Dihydrochloride, Hydrazine Hydrate | 4-Amino-3,5-disubstituted-1,2,4-triazole | Microwave, 5 min | 95 | researchgate.net |

| Substituted Aryl Hydrazides, Hydrazine Hydrate | N4-Amino-1,2,4-triazoles | Microwave, 4-12 min, 800W, 250°C, solvent-free | Excellent | scispace.com |

| 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiones, Aldehydes | Schiff Bases | Microwave, with/without catalyst | - | tubitak.gov.tr |

| 2-Methyl-3-[4-amino-5-mercapto-4H- Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazol-3-yl]-1H-indole, Aldehydes | 4-Arylideneamino- Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazole Schiff's bases | Microwave, DMF, cat. HCl | - | nih.gov |

| Aryl Carbonyl Thiosemicarbazides, 2M NaOH | 3-Mercapto-4,5-disubstituted 1,2,4-triazoles | Microwave, 2-5 min | High | thepharmajournal.com |

| Amide Derivatives, Hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave, 1 min | 85 | nih.gov |

Environmentally Benign Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several environmentally benign synthetic routes for 1,2,4-triazole derivatives have been developed.

One notable green approach involves the synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives in a four-step sequence. sbmu.ac.irsbmu.ac.ir This process begins with the esterification of 4-aminobenzoic acid, followed by reaction with hydrazine hydrate to form 4-aminobenzohydrazide. sbmu.ac.irsbmu.ac.ir This intermediate is then treated with carbon disulfide in ethanolic potassium hydroxide (B78521) to yield 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, which upon refluxing with various primary aryl amines, produces the final triazole derivatives. sbmu.ac.irsbmu.ac.ir

Another environmentally friendly method utilizes a ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG) as a recyclable reaction medium to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov This protocol is economical and suitable for commercial applications. organic-chemistry.orgnih.gov

Water, as a solvent, offers significant environmental benefits. An I2-mediated oxidative C-N and N-S bond formation in water has been developed for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org This metal-free method is scalable and demonstrates excellent tolerance to various functional groups. organic-chemistry.org

The use of ultrasound is another green technique. A facile sonochemical method has been developed for the synthesis of Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles and various aldehydes in methanol (B129727). plos.org This method is rapid, with the product precipitating within minutes. plos.org

The following table highlights some environmentally benign synthetic routes:

| Starting Materials | Product | Green Aspect | Reference |

| 4-Aminobenzoic acid, Hydrazine hydrate, CS2, Aryl amines | 5-(4-Aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives | Multi-step synthesis with greener reagents | sbmu.ac.irsbmu.ac.ir |

| Amidrazones, Aldehydes | 3,4,5-Trisubstituted 1,2,4-triazoles | Ceric ammonium nitrate catalyst, PEG solvent | organic-chemistry.orgnih.gov |

| Isothiocyanates | 4,5-Disubstituted/N-fused 3-amino-1,2,4-triazoles | I2-mediated, water as solvent, metal-free | organic-chemistry.org |

| Amino-1,2,4-triazoles, Aldehydes | Schiff bases | Ultrasound-assisted, rapid reaction in methanol | plos.org |

Functionalization and Derivatization Strategies

The functionalization of the 4H-1,2,4-triazole ring is crucial for modifying its properties and exploring its potential in various applications. This section covers key strategies for introducing substituents, forming derivatives, and constructing fused heterocyclic systems.

Introduction of Substituents at Triazole Ring Positions (e.g., Methylation, Amination)

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be targeted for the introduction of various substituents. Methylation and amination are common functionalization reactions.

The methylation of 4H- Current time information in Bangalore, IN.nepjol.infoajol.infotriazolo[4,5-c] Current time information in Bangalore, IN.nepjol.infodergipark.org.troxadiazole salts has been studied, revealing that the reaction can lead to a mixture of 4- and 5-methylated isomers. researchgate.net The ratio of these isomers is dependent on the counter-ion of the salt. researchgate.net For instance, with potassium and triethylammonium (B8662869) salts, an equal proportion of both isomers is formed, while silver and DBU salts favor the formation of the 4-isomer. researchgate.net

N-amination of triazole derivatives can be achieved using reagents like O-(mesitylsulfonyl)hydroxylamine or hydroxylamine-O-sulfonic acid. researchgate.net The amination of 5-phenyl-1,5-dihydro Current time information in Bangalore, IN.nepjol.infoajol.infotriazolo[4,5-d] Current time information in Bangalore, IN.nepjol.infoajol.infotriazole yields both 1-amino and 2-amino derivatives. researchgate.net Similarly, amination of benzotriazole (B28993) with hydroxylamine-O-sulfonic acid results in the formation of both 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole. researchgate.net In some cases, amination can lead to ring-opening, as observed in the reaction of 4H- Current time information in Bangalore, IN.nepjol.infoajol.infotriazolo[4,5-c] Current time information in Bangalore, IN.nepjol.infodergipark.org.troxadiazole salts with O-(p-tolylsulfonyl)hydroxylamine, which predominantly yields 4-azido-3-amino-1,2,5-oxadiazole. researchgate.net

Selective functionalization can also be achieved through metalation. For example, the 3-position of 1-methyl-5-phenylthio-1H-1,2,4-triazole can be lithiated and subsequently acylated. researchgate.net Furthermore, zincation followed by a copper-catalyzed electrophilic amination can introduce an amino group at the 5-position of the triazole ring. acs.org

Formation of Schiff Bases and Imine Derivatives

The reaction of the 4-amino group of 4-amino-1,2,4-triazoles with aldehydes or ketones is a straightforward method to synthesize Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst like acetic acid. ijrrr.com

A wide variety of Schiff bases have been prepared from 4-amino-1,2,4-triazole and its derivatives. For example, 4-(substituted benzylidene amino)-4H-1,2,4-triazoles can be synthesized by reacting symmetrical 4-amino-1,2,4-triazole with appropriate substituted ketones in the presence of acetic acid. ijrrr.com Similarly, the condensation of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes yields the corresponding Schiff bases. nepjol.info

The synthesis of 4-amino-1,2,4-triazole Schiff base derivatives has also been achieved by reacting 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine with 4-amino-1,2,4-triazole in glacial acetic acid. nih.govnih.gov Sonochemical methods have also been reported for the efficient synthesis of Schiff bases from amino-1,2,4-triazoles and aldehydes. plos.org

The following table provides examples of Schiff base formation:

| 4-Amino-1,2,4-triazole Derivative | Carbonyl Compound | Product | Reaction Conditions | Reference |

| 4-Amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole | Various ketones | 4-(Substituted benzylidene amino)-4H-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole | Acetic acid, reflux | ijrrr.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes | Schiff bases of 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Reflux | nepjol.info |

| 4-Amino-1,2,4-triazole | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | 4-Amino-1,2,4-triazole Schiff base derivative | Glacial acetic acid, reflux, 118°C | nih.govnih.gov |

| 3-Amino- and 4-amino-1,2,4-triazoles | Various aldehydes | Schiff bases | Ultrasound, methanol, ~5 minutes | plos.org |

Alkylation Reactions and Regioselectivity

Alkylation of 1,2,4-triazoles, which possess multiple nucleophilic nitrogen atoms, can lead to a mixture of regioisomers. The regioselectivity of these reactions is influenced by factors such as the structure of the triazole, the nature of the alkylating agent, and the reaction conditions.

For S-substituted 1,2,4-triazoles, alkylation typically occurs at the N(1) and N(2) positions, with a preference for the N(2) isomer. researchgate.netnih.gov The reaction of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dibromomethane (B42720) yields three isomers: -N(1)-CH2-N(1)-, -N(1)-CH2-N(2)-, and -N(2)-CH2-N(2)-, with the mixed isomer being the major product due to steric effects. nih.gov When using 1,3-dibromopropane, alkylation at N(2) gives the 2-(3-bromopropyl)-triazole, while alkylation at N(1) can be followed by cyclization. nih.gov

In the case of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazol-5-one, reaction with ethyl bromoacetate (B1195939) leads to the formation of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, indicating alkylation at the N(1) position. core.ac.uk

Regioselective alkylation can also be observed on the sulfur atom of triazole-thiones. For example, the reaction of certain thiosemicarbazide (B42300) derivatives with ethyl bromoacetate can result in regioselective S-alkylation. core.ac.ukingentaconnect.com

Theoretical studies, such as AM1 calculations, can help to explain the observed regioselectivity of alkylation. researchgate.netnih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Triazole Moiety

4-Amino-1,2,4-triazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where the triazole ring is annulated with another heterocyclic ring. These fused systems often exhibit interesting chemical and biological properties.

One common strategy involves the cyclization of 4-amino-5-mercapto-1,2,4-triazoles. For example, reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride yields triazolo[3,4-b] Current time information in Bangalore, IN.ijrrr.comajol.infothiadiazoles. ajol.infodergipark.org.trresearchgate.net Similarly, reaction with phenacyl bromide, chloroacetic acid, or α-bromoketones can lead to the formation of fused six-membered rings like triazolothiadiazines. nih.gov

Another approach is the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds to obtain triazolo[4,3-b] Current time information in Bangalore, IN.nepjol.infoijrrr.comdergipark.org.trtetrazines and triazolo[4,3-b] Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazines. researchgate.net The reaction of 3-amino-triazole derivatives with ethyl chloroformate, followed by condensation with amines or hydrazines, can also lead to triazolo-1,3,5-triazin-4-ones. tandfonline.com

A three-step modular procedure has been developed to access Current time information in Bangalore, IN.nepjol.infoijrrr.com-fused triazoles by combining carboxylic acids with acyl hydrazines, which is applicable to the formation of 5-, 6-, and 7-membered fused rings. acs.org

The following table lists examples of fused heterocyclic systems synthesized from 4-amino-1,2,4-triazole derivatives:

| Starting 4-Amino-1,2,4-triazole Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Substituted benzoic acid, POCl3 | 3,6-Disubstituted- Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazolo[3,4-b] Current time information in Bangalore, IN.ijrrr.comajol.infothiadiazoles | ajol.infodergipark.org.trresearchgate.net |

| 3-((2,4-Dichlorophenoxy)methyl)-4-amino-4H-1,2,4-triazole-5-thiol | Phenacyl bromide, Chloroacetic acid, α-Bromoketone | Triazolothiadiazines | nih.gov |

| 3-Substituted-4-amino-5-substituted-amino-1,2,4-triazoles | Bifunctional compounds | Triazolo[4,3-b] Current time information in Bangalore, IN.nepjol.infoijrrr.comdergipark.org.trtetrazines and Triazolo[4,3-b] Current time information in Bangalore, IN.nepjol.infoijrrr.comtriazines | researchgate.net |

| 3-Amino-triazole derivatives | Ethyl chloroformate, Amines/Hydrazines | 1,2,4-Triazolo-1,3,5-triazin-4-ones | tandfonline.com |

| Carboxylic acids, Acyl hydrazines | - | Current time information in Bangalore, IN.nepjol.infoijrrr.com-Fused triazoles | acs.org |

Diversification of Functional Groups for Advanced Applications

The strategic diversification of functional groups on the 4H-1,2,4-triazol-4-aminium scaffold is a critical area of research, enabling the development of novel materials with tailored properties for advanced applications. This functionalization can occur at the exocyclic amino group, the triazole ring itself, or through the formation of salts with various anions. These modifications are pivotal in tuning the chemical, physical, and performance characteristics of the resulting compounds, particularly in the fields of energetic materials and pharmaceuticals.

One primary strategy for functionalizing the 4-amino group is through condensation reactions with aldehydes and ketones to form Schiff bases (imines). For instance, new series of 4-amino-4H-1,2,4-triazole derivatives have been synthesized by reacting 4-amino-4H-1,2,4-triazole with a variety of aryl aldehydes and ketones. researchgate.net This method allows for the introduction of a wide range of substituents, influencing the electronic and steric properties of the final molecule. These Schiff base derivatives have been investigated for their biological activities, with studies showing that the nature of the functional groups is crucial for their performance as anticonvulsant agents. researchgate.net

Another significant area of functionalization involves the protonation of the 4-amino group or other basic sites on the triazole ring to form energetic ionic salts. researchgate.net The this compound cation can be paired with a multitude of energetic anions, such as nitrate, perchlorate, picrate, and azide, through straightforward metathesis or Brønsted acid-base reactions. researchgate.netresearchgate.net This approach is highly effective for designing high-nitrogen-content materials. The properties of these salts, including density, thermal stability, and detonation performance, are heavily influenced by the choice of the anion. researchgate.net Extensive hydrogen bonding networks between the triazolium cations and the anions are often observed in the crystal structures, which contributes to the high density and stability of these salts. researchgate.netresearchgate.net

Further diversification is achieved by first modifying the 1,2,4-triazole backbone before creating the aminium salt. For example, introducing additional functional groups like hydrazino (-NHNH2) or methyl (-CH3) groups onto the triazole ring creates more complex cations such as 4-amino-3-hydrazino-1,2,4-triazole (HATr) or 4-amino-3-hydrazino-5-methyl-1,2,4-triazole. researchgate.netmdpi.com These modified cations can then be reacted with various acids to produce a new family of energetic salts. The incorporation of methyl groups, for instance, can be effective in reducing sensitivity and enhancing the decomposition temperature of energetic materials. mdpi.com This multi-step strategy allows for fine-tuning the energetic properties, aiming for an optimal balance between performance and safety. mdpi.comrsc.org

The research findings below illustrate the diversification of the 4-amino-4H-1,2,4-triazole core and its derivatives.

Table 1: Examples of Functional Group Diversification on the 4-Amino-1,2,4-triazole Core

| Starting Material | Reagent(s) | Functionalized Product | Key Research Findings | Reference |

|---|---|---|---|---|

| 4-Amino-4H-1,2,4-triazole | 4-(Dimethylamino)benzaldehyde, Acetic Acid | (E)-4-((4-(Dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | Synthesized as a potential anticonvulsant agent; Yield: 66%; M.P.: 170 °C. | researchgate.net |

| 4-Amino-4H-1,2,4-triazole | 4-Chlorobenzaldehyde, Acetic Acid | (E)-4-((4-Chlorobenzylidene)amino)-4H-1,2,4-triazole | Investigated for anticonvulsant activity; Found to be one of the most active in the series. | researchgate.net |

| 4-Amino-3-hydrazino-1,2,4-triazole (HATr) | Nitric Acid | 4-Amino-3-hydrazino-1,2,4-triazolium nitrate | Characterized as a nitrogen-rich energetic salt; Exhibits extensive hydrogen bonding. | researchgate.net |

| 4-Amino-3-hydrazino-1,2,4-triazole (HATr) | Perchloric Acid | 4-Amino-3-hydrazino-1,2,4-triazolium perchlorate | An energetic salt with a decomposition temperature of 214 °C and impact sensitivity of 7.5 J. | researchgate.net |

| 5,5'-Methylenedi(4H-1,2,4-triazole-3,4-diamine) | Picric Acid | 5,5'-Methylenedi(4H-1,2,4-triazole-3,4-diaminium) dipicrate | An energetic salt with a decomposition temperature of 258.9 °C. | researchgate.net |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole | Dinitramide Source | 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | Exhibits excellent detonation properties with a calculated detonation pressure of 33.9 GPa and velocity of 8887 m/s. | mdpi.com |

Chemical Reactivity and Transformation Pathways of 4h 1,2,4 Triazol 4 Aminium Systems

Electrophilic and Nucleophilic Reaction Mechanisms

The 1,2,4-triazole (B32235) ring is a π-excessive aromatic system, meaning it possesses 6π electrons delocalized over the five-membered ring. chemicalbook.com This electronic structure dictates the reactivity at its constituent nitrogen and carbon atoms. The system can engage in both electrophilic and nucleophilic substitution reactions. nih.gov

Reactivity at Nitrogen Centers

The nitrogen atoms in the 1,2,4-triazole ring are electron-rich, making them the primary sites for electrophilic attack. chemicalbook.comnih.gov This reactivity extends to the exocyclic amino group of the parent amine, which acts as a potent nucleophile.

Ring Nitrogen Reactivity : The un-substituted nitrogen atoms of the triazole ring readily react with electrophiles. Alkylation of the parent 1H-1,2,4-triazole can occur, with regioselectivity depending on the reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base typically leads to alkylation at the N1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can yield a mixture of both 1-methyl and 4-methyl-1,2,4-triazole. chemicalbook.com The most fundamental electrophilic reaction is protonation, which preferentially occurs at the N4 position of the 1H-tautomer to form a stable triazolium chloride salt. chemicalbook.com

Exocyclic Nitrogen Reactivity : The exocyclic amino group of 4-amino-4H-1,2,4-triazole is nucleophilic and can react with various electrophiles, particularly carbonyl compounds. Studies have shown that 4-amino-4H-1,2,4-triazoles react with anhydrides like succinic anhydride (B1165640) and phthalic anhydride. lookchemmall.com This reactivity is also seen in reactions with aldehydes and ketones, which can lead to the formation of Schiff bases or other condensation products. lookchemmall.combohrium.com

Reactivity at Carbon Centers

The carbon atoms at positions C3 and C5 of the 1,2,4-triazole ring are electron-deficient. chemicalbook.com This is due to their position between two electronegative nitrogen atoms, which lowers the electron density at these carbons. Consequently, the carbon centers are susceptible to nucleophilic substitution, often under mild conditions. chemicalbook.comnih.gov

The introduction of specific functional groups can further activate the carbon atoms toward nucleophilic attack. For example, the nitro group in N-alkyl-substituted nitro-1,2,4-triazoles can be displaced by O- and N-nucleophiles in an SNipso substitution reaction. mdpi.com Similarly, bromo-substituted triazoles can undergo nucleophilic substitution of the bromine atom, which serves as a key step in the synthesis of more complex derivatives like 1-alkyl-5-amino-1H-1,2,4-triazoles. researchgate.net

Tautomeric Equilibria and Aromaticity in Triazole Rings

Prototropic tautomerism is a key characteristic of the 1,2,4-triazole ring system, significantly influencing its chemical and physical properties. researchgate.net This phenomenon involves the migration of a proton between the different nitrogen atoms of the heterocycle.

Interconversion Between 1H- and 4H-Tautomers

The unsubstituted 1,2,4-triazole ring exists as two primary tautomers: the asymmetric 1H-1,2,4-triazole and the symmetric 4H-1,2,4-triazole. chemicalbook.comnih.gov These forms are in a state of rapid equilibrium, which can make their separation challenging. chemicalbook.com Theoretical calculations indicate that the 1H tautomer is generally the more stable form. nih.gov For the 4H-1,2,4-triazol-4-aminium system, the substitution at the N4 position effectively "locks" the ring into the 4H configuration, but the principles of tautomerism in the underlying heterocyclic core remain fundamental to understanding its stability and reactivity.

Factors Influencing Tautomeric Preference

The preference for a specific tautomer is not absolute and is influenced by a variety of factors including the physical state, solvent, and the electronic nature of substituents on the ring. ncl.res.in

| Factor | Influence on Tautomeric Equilibrium | Supporting Findings |

| Inherent Stability | In the gas phase and in solution, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.govncl.res.in | Theoretical calculations show the 1H form is energetically favored. nih.gov |

| Substituents | The electronic properties of substituents play a crucial role. For many substituted 1,2,4-triazoles, the 4H-form is favored over the 1H-form. tubitak.gov.trresearchgate.net | DFT studies on some derivatives indicated the 4H-tautomer was the more stable form. tubitak.gov.trresearchgate.net |

| Physical State | Unsubstituted 1,2,4-triazole exists as the 1H-tautomer in the solid state. ncl.res.in | X-ray crystallography confirms the predominance of the 1H-form in the solid state for the parent compound. ncl.res.in |

| Solvent Effects | The equilibrium can be shifted by the solvent polarity. While the 1H form is often dominant in solution, the specific solvent can alter the tautomeric ratio. | The polarizable continuum model (IEFPCM) is used in computational studies to account for solvent effects on tautomeric stability. tubitak.gov.trresearchgate.net |

Acid-Base Properties and Protonation States

The 1,2,4-triazole system is amphoteric, capable of acting as both a base (by accepting a proton) and a weak acid (by donating its N-H proton). wikipedia.org The this compound cation is the result of the basic character of its parent amine, 4-amino-4H-1,2,4-triazole.

Experimental and theoretical studies confirm that for N-aminoazoles with a pyridine-like nitrogen atom in the ring, this ring nitrogen is the preferred site of protonation over the exocyclic amino group. rsc.org For the 1,2,4-triazole system, protonation occurs readily at the N4 position in acidic media to form the corresponding triazolium cation. chemicalbook.com In the case of polysubstituted triazoles, such as 3,4,5-triamino-1,2,4-triazole, X-ray crystallography shows that protonation occurs on a ring nitrogen (N1) to form a stable cation. dtic.mil

The acidity and basicity are quantified by pKa values. The pKa for the deprotonation of the 1,2,4-triazolium cation (C₂N₃H₄⁺) is in the range of 2.19 to 2.45, while the pKa for the deprotonation of the neutral 1,2,4-triazole molecule is 10.26. chemicalbook.comwikipedia.org For 4-amino-4H-1,2,4-triazole, a predicted pKa value is approximately 3.20. chemicalbook.com

| Compound/Ion | pKa Value | Type |

| 1,2,4-Triazolium ion | 2.19 - 2.45 chemicalbook.comwikipedia.org | Acidic (Protonated form) |

| 1,2,4-Triazole | 10.26 chemicalbook.comwikipedia.org | Basic (Neutral form) |

| 4-Amino-4H-1,2,4-triazole | ~3.20 (Predicted) chemicalbook.com | Basic (Neutral form) |

Photochemical and Thermal Stability Considerations

The stability of this compound systems under thermal and photochemical stress is a critical aspect, particularly for their application in fields such as energetic materials, where stability, performance, and safety are paramount. mdpi.com Research indicates that the stability of these compounds can be significantly influenced by the nature of the cation, the associated anion, and the presence of substituent groups. rsc.orgdtic.mil

Thermal Stability

Salts derived from this compound cations are often investigated for their thermal properties, as many are developed as energetic materials. rsc.orgbibliotekanauki.pl The thermal stability is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide information on melting points and decomposition temperatures (Td).

The decomposition temperature of these salts varies widely depending on their specific chemical structure. For instance, a series of energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr) exhibited decomposition temperatures ranging from 168 to 266 °C. rsc.org Similarly, salts derived from 4-amino-3-hydrazino-5-methyl-1,2,4-triazole showed decomposition temperatures between 126.8 and 213.7 °C. mdpi.com The introduction of alkyl groups on the triazole ring also affects thermal stability; various 1-alkyl-4-amino-1,2,4-triazolium bromide salts show DSC onset decomposition temperatures between 130°C and 150°C. dtic.mil

The thermal decomposition of 1-H-4-amino-1,2,4-triazolium nitrate (B79036) has been studied in detail, revealing a complex exothermic process that occurs in at least four overlapping steps between 480 K (207 °C) and 540 K (267 °C). fraunhofer.de The initial step in the decomposition is proposed to be a proton transfer from the N1 position of the triazolium ring to the nitrate anion, forming a neutral pair of nitric acid and 4-amino-1,2,4-triazole (B31798). fraunhofer.deresearchgate.net Subsequent reactions involve the decomposition of this pair and their interactions, leading to the formation of gaseous products including N₂O, CO, H₂O, HCN, and NH₃ upon complete gasification. fraunhofer.de

The following table summarizes the thermal decomposition data for a selection of this compound salts and related derivatives.

| Compound | Decomposition/DSC Onset Temperature (°C) | Reference |

| Salts of 3-hydrazino-4-amino-1,2,4-triazole (HATr) | 168 - 266 | rsc.org |

| Salts of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole | 126.8 - 213.7 | mdpi.comnih.gov |

| 1-Ethyl-4-amino-1,2,4-triazolium bromide | 150 | dtic.mil |

| 1-Allyl-4-amino-1,2,4-triazolium bromide | 130 | dtic.mil |

| 1-Isopropyl-4-amino-1,2,4-triazolium nitrate | 150 | dtic.mil |

| 4-Amino-1-methyl-1,2,4-triazolium nitrate (AMTN) | 207 - 267 | fraunhofer.de |

| 4-Amino-1,2,4-triazolium 2,4,5-trinitroimidazolate | >175 (Decomposition peak) | tandfonline.com |

Photochemical Stability

While 1,2,4-triazole derivatives are generally considered to have high chemical and photochemical stability, their behavior upon irradiation can lead to specific transformation pathways. isres.org The photolysis of pyridinium (B92312) salts containing a 1,2,4-triazole moiety has been investigated to understand the generation and reactivity of the 1,2,4-triazolyl cation. sciforum.net

Photolysis of 1-(2,4,6-trimethylpyridinium)-4-(1,2,4-triazolyl) tetrafluoroborate (B81430) in solvents like methanol (B129727) and acetonitrile (B52724) is suggested to proceed through the formation of the 1,2,4-triazolyl cation as a key intermediate. sciforum.net Laser flash photolysis experiments on a related salt produced a transient species with an absorption maximum at 485 nm. sciforum.net The reaction products are dependent on the solvent system, with hydrogen abstraction being a typical reaction for the triplet nitrenium ion generated. sciforum.net For example, photolysis in a methanol-d4 (B120146)/acetonitrile mixture yields 1,2,4-triazole, with the yield increasing as the proportion of methanol-d4 increases. sciforum.net

In another study, the photolysis of 1-Benzyl-4-benzolsulfonylimino-1,2,4-triazolium-Ylid using UV light in a methanol solvent resulted in the formation of 1-Benzyl-1,2,4-triazole and benzenesulfonamide, alongside resinous products. researchgate.net This indicates a cleavage of the exocyclic N-N bond upon photoexcitation.

The table below details the product yields from the photolysis of 1-(2,4,6-trimethylpyridinium)-4-(1,2,4-triazolyl) tetrafluoroborate in different solvents, highlighting the influence of the reaction medium on the transformation pathway.

| Solvent System (Ratio) | 1,2,4-Triazole Yield (%) | Reference |

| CD₃CN | 6 | sciforum.net |

| CD₃OD : CD₃CN (1:4) | 14 | sciforum.net |

| CD₃OD : CD₃CN (1:1) | 25 | sciforum.net |

| CD₃OD : CD₃CN (4:1) | 38 | sciforum.net |

| CD₃OD | 42 | sciforum.net |

These findings underscore that while the this compound core is relatively robust, its stability can be overcome by thermal energy or UV radiation, leading to predictable decomposition and transformation pathways that are highly dependent on the molecular structure and the surrounding environment.

Theoretical and Computational Investigations of 4h 1,2,4 Triazol 4 Aminium

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of 4-amino-4H-1,2,4-triazole and its derivatives. ias.ac.inisres.orgresearchgate.netresearchgate.net These computational techniques allow for the prediction of various molecular properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), dipole moments, and atomic charges, which are essential for correlating structure with activity. ias.ac.inresearchgate.net

Density Functional Theory (DFT) stands out as a robust and widely utilized method for the theoretical investigation of 1,2,4-triazole (B32235) systems. tubitak.gov.trrsc.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed due to its proven accuracy in predicting molecular geometries and energies for these types of heterocyclic compounds. rsc.orgresearchgate.net

DFT applications for 4-amino-4H-1,2,4-triazole and related structures include:

Reaction Mechanism Studies: DFT has been used to investigate the mechanistic pathways of reactions involving 4-amino-4H-1,2,4-triazole, such as its condensation reaction with benzaldehyde (B42025). researchgate.net These studies identify transition states and intermediates, providing a detailed picture of the reaction profile. researchgate.net

Tautomerism and Acidity: The method has been applied to determine the relative stabilities of different tautomeric forms and to calculate acidity constants (pKa). tubitak.gov.tr For 1,2,4-triazole derivatives, calculations have shown that the 4H-tautomer is generally the most stable form. tubitak.gov.tr

Structural and Spectroscopic Analysis: DFT is used to optimize molecular geometries and predict vibrational frequencies. nih.gov These calculated parameters are often compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model.

Reactivity and Property Prediction: DFT calculations provide insights into chemical reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO). The energy gap between these orbitals is a key indicator of chemical stability and reactivity. ias.ac.innih.gov These calculations are also fundamental in studies of corrosion inhibition, where they help to explain the interaction between the triazole molecule and a metal surface. ias.ac.in

A study on the alkylation of 4-amino-1,2,4-triazole (B31798) utilized DFT to model the reaction, calculating reaction energies and activation barriers to determine the most favorable site for alkylation. researchgate.net

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d) | Reaction Mechanism | researchgate.net |

| B3LYP | 6-311G(d,p) | Tautomerism and Acidity Constants | tubitak.gov.tr |

| B3LYP | 6-311G(d,p) | Geometry Optimization, FMO Analysis | nih.gov |

| M06 | 6-311G(d,p) | Geometrical Parameters, FMO Analysis | dntb.gov.ua |

The Hartree-Fock (HF) method, while being a more foundational ab initio approach, is also utilized in the study of 1,2,4-triazole derivatives, often in conjunction with DFT. isres.org HF calculations are valuable for determining molecular geometries and energy profiles. isres.org For instance, HF has been employed to investigate the conformational landscape of triazole compounds and to model reaction pathways, such as the alkylation of 4-amino-1,2,4-triazole. isres.orgresearchgate.net Although generally less accurate than DFT for systems with significant electron correlation, the HF method provides a reliable baseline for electronic structure calculations.

The choice of basis set is critical for the accuracy of quantum chemical calculations. For 4-amino-4H-1,2,4-triazole and its derivatives, Pople-style basis sets are commonly selected.

Common Basis Sets: The 6-31G(d,p) and 6-311G(d,p) basis sets are frequently used, providing a good balance between computational cost and accuracy. tubitak.gov.trrsc.orgepstem.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems. For studies requiring higher accuracy, diffuse functions (+) are added, resulting in basis sets like 6-311++G(d,p), which are important for describing anions or weak interactions. isres.org

| Basis Set | Method | Research Focus | Reference |

|---|---|---|---|

| 6-31G(d) | HF/DFT | Conformational Analysis | isres.org |

| 6-31+G(d) | DFT (B3LYP) | Reaction Mechanisms | researchgate.net |

| 6-311G(d,p) | DFT (B3LYP) | Acidity and Tautomerism | tubitak.gov.tr |

| Lanl2DZ | HF/DFT | Alkylation Reactions | researchgate.net |

| cc-pVDZ | DFT (B3LYP) | Calculation of Molecular Parameters | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical models and dynamic reality. nih.govresearchgate.net These simulations are particularly useful for investigating how 1,2,4-triazole derivatives interact with larger systems like proteins or material surfaces over time. ias.ac.innih.gov

MD simulations are extensively used to model the interactions between triazole-based ligands and biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net By simulating the movement of atoms over time (often on the nanosecond scale), researchers can gain detailed insights into the stability and dynamics of ligand-protein complexes. nih.govacs.org

Key findings from MD simulations include:

Binding Stability: Analysis of the simulation trajectory, using metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can determine if a ligand remains stably bound in the active site of a protein. nih.gov

Interaction Analysis: MD simulations reveal the specific intermolecular forces that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is invaluable for the rational design of more potent inhibitors or drugs.

Conformational Changes: These simulations can capture how the protein and ligand adapt their conformations upon binding, providing a more realistic view of the molecular recognition process.

For example, a 500 ns MD simulation was used to assess the interactions of 1,2,4-triazole derivatives with their target enzymes, confirming stable binding through the formation of hydrogen bonds and hydrophobic stacking. nih.gov

In the field of materials science, MD simulations are employed to model the adsorption of 1,2,4-triazole derivatives onto metal surfaces. This is particularly relevant for understanding their role as corrosion inhibitors. ias.ac.inresearchgate.net

Simulations can model the orientation and interaction energy of the triazole molecules as they approach and adsorb onto a surface, such as steel. researchgate.net This helps to elucidate the mechanism of inhibition, showing how the molecules form a protective layer on the metal. The results from these simulations can complement experimental findings, such as those from electrochemical studies, and support adsorption models like the Langmuir isotherm. researchgate.net By combining MD with quantum chemical calculations, a comprehensive understanding of the structural and electronic factors that drive the adsorption process can be achieved. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Theoretical studies leveraging quantum chemical calculations are essential for understanding the electronic characteristics of the 4H-1,2,4-triazol-4-aminium cation. Frontier Molecular Orbital (FMO) theory, in particular, provides significant insights into the chemical reactivity and electronic properties of a molecule. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals. Their energy difference, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. rsc.org

The energy gap between the HOMO and LUMO orbitals is a significant indicator of kinetic stability. rsc.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the occupied to the unoccupied orbital. rsc.org Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions and intramolecular charge transfer. rsc.org

For the related 4-amino-1H-1,2,4-triazolium nitrate (B79036) salt, ([4-am-1H-124-tr]⁺[NO3]–), density functional theory (DFT) calculations at the B3LYP/6–311++G(2d, 2p) level were performed to analyze its electronic properties. researchgate.net The analysis of frontier orbitals is critical for understanding electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. rsc.org Studies on similar energetic salts of triazoles show that the formation of the salt often leads to a smaller energy gap compared to the precursor, indicating a reduction in kinetic stability. rsc.org In the case of the 4-amino-1H-1,2,4-triazolium cation, the electronic density in both HOMO and LUMO orbitals would be distributed across the molecule, and the energy gap dictates the potential for electron transfer, a key factor in its reactivity.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). rsc.org |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure representation. uni-muenchen.defaccts.de This method is highly effective for investigating intramolecular charge transfer and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govgrafiati.com The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory, providing a quantitative measure of electron delocalization. nih.gov

For a molecule structurally related to the subject, NBO analysis was conducted to explore intramolecular charge transfer interactions. researchgate.net Such analysis on triazole derivatives reveals significant delocalization of electron density from the lone pair orbitals of nitrogen and other heteroatoms to the antibonding orbitals of the ring system. grafiati.cominorgchemres.org These interactions, particularly those involving π* antibonding orbitals, contribute significantly to the stabilization of the molecule. grafiati.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=N) | High | Resonance, charge delocalization |

| σ (C-N) | σ* (N-N) | Moderate | Hyperconjugation |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing this distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP maps different potential values onto the electron density surface, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. isres.org Methods like Density Functional Theory (DFT) are widely used to calculate vibrational frequencies (FT-IR, Raman) and NMR chemical shifts with a high degree of accuracy. isres.orgresearchgate.net

Vibrational spectroscopy is a key technique for identifying molecular structures and functional groups. cardiff.ac.uk Theoretical calculations of FT-IR and Raman spectra can aid in the assignment of experimental vibrational bands. cardiff.ac.ukresearchgate.net These calculations typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental spectra. epstem.net

For the related compound, 4-amino-1H-1,2,4-triazolium nitrate, vibrational studies were performed and supported by DFT calculations. researchgate.net In general, for triazole derivatives, characteristic bands can be assigned to specific vibrational modes:

N-H stretching: Typically found in the high-frequency region (3100-3400 cm⁻¹).

C-H stretching: Also in the high-frequency region, usually above 3000 cm⁻¹.

C=N and N=N stretching: These ring stretching vibrations appear in the 1400-1600 cm⁻¹ region and are characteristic of the triazole ring. ijsr.net

Ring breathing and deformation modes: Occur at lower frequencies. The comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. oatext.com

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| ~3350 | ~3380 | ν(N-H) stretch |

| ~3100 | ~3120 | ν(C-H) stretch |

| ~1620 | ~1630 | δ(NH₂) scissoring + ν(C=N) stretch |

| ~1550 | ~1560 | ν(N=N) + ν(C=N) ring stretch |

NMR spectroscopy is an indispensable tool for structure elucidation in solution. csic.es Theoretical calculations of NMR parameters, such as chemical shifts (δ) and coupling constants, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide a direct link between the molecular structure and the observed NMR spectrum, aiding in signal assignment and confirming structural features. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-1H-1,2,4-triazolium nitrate |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. inorgchemres.orgnih.gov This approach is frequently employed to understand the nature of electronic transitions, such as those observed in UV-Vis spectroscopy, by calculating excitation energies and oscillator strengths. researchgate.netresearchgate.net For 1,2,4-triazole derivatives, TD-DFT calculations are instrumental in correlating the molecular structure with its photophysical properties. researchgate.netisres.org

Studies on related 1,2,4-triazole compounds demonstrate that the electronic absorption spectra are typically characterized by transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap (ΔE) between these frontier molecular orbitals is a key parameter; a smaller gap generally corresponds to a red-shift (longer wavelength) in the absorption maximum (λ_max). nih.govnih.gov

For instance, theoretical investigations on various 1,2,4-triazole derivatives have been performed using different functionals, such as B3LYP, in combination with basis sets like 6-31G(d,p) or TZVP, to calculate their electronic spectra. inorgchemres.orgnih.govisres.org The results of these calculations are often in good agreement with experimental UV-Vis data, confirming the accuracy of the method for this class of compounds. inorgchemres.orgisres.org The calculations can elucidate the nature of the transitions, for example, identifying them as π → π* or n → π* transitions, which are common in heterocyclic systems. A study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole utilized the B3LYP/6-31+G(d) level of theory to investigate the reaction mechanism, which involves significant changes in electronic structure. researchgate.netcanterbury.ac.uk

The table below presents representative data from TD-DFT calculations on related 1,2,4-triazole derivatives, illustrating the calculated maximum absorption wavelength (λ_max), excitation energies, and the nature of the primary electronic transitions.

| Compound System | Method/Basis Set | Calculated λ_max (nm) | Excitation Energy (eV) | Major Transition |

| 4-amino-1H-1,2,4-triazolium nitrate researchgate.net | B3LYP/6-311++G(2d,2p) | - | - | HOMO→LUMO |

| 4-methyl-4H-1,2,4-triazole-3-thiol complexes inorgchemres.org | B3LYP/TZVP | - | - | HOMO→LUMO |

| 1,2,4-triazine derivatives nih.gov | CAM-B3LYP/6-31G++(d,p) | - | - | HOMO→LUMO |

| 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione researchgate.net | TD-DFT | - | - | Frontier Orbitals |

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in 1,2,4-triazole derivatives has attracted significant attention due to their potential applications in photonics and optoelectronics, such as in optical switching and data storage. dntb.gov.uateknoscienze.commdpi.com NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. teknoscienze.com The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. nih.gov

Computational chemistry, primarily through DFT, provides a framework for predicting the NLO properties of molecules like this compound and its derivatives. nih.govnih.gov These theoretical investigations often focus on calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. dntb.gov.uaresearchgate.net A small HOMO-LUMO energy gap is often indicative of a molecule that can be easily polarized and, consequently, may exhibit significant NLO characteristics. nih.govnih.gov Research on various triazole-based systems has shown that they can possess substantial NLO properties, often benchmarked against standard materials like urea. researchgate.netresearchgate.net For example, certain triazole derivatives have been found to have first hyperpolarizability values many times greater than that of urea. researchgate.netnih.gov

The polarizability (α) and hyperpolarizabilities (β and γ) are tensors that describe the response of a molecule's dipole moment to an applied electric field. These properties are calculated computationally using methods like the finite field approach within DFT. researchgate.net

Linear Polarizability (α): Describes the linear response of the dipole moment to the electric field.

First Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation (SHG). It is significant for non-centrosymmetric molecules. mdpi.com

Second Hyperpolarizability (γ): Relates to third-order NLO effects. researchgate.net

Studies on derivatives of 1,2,4-triazole have yielded specific values for these properties. For instance, a computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives calculated significant linear polarizability and hyperpolarizability values. dntb.gov.uanih.govresearchgate.net One derivative, compound 7c in the study, showed a linear polarizability of 4.195 x 10⁻²³ esu, a first hyperpolarizability of 6.317 x 10⁻³⁰ esu, and a second hyperpolarizability of 4.314 x 10⁻³⁵ esu, indicating its potential for NLO applications. dntb.gov.uanih.govresearchgate.net Another study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro- nih.govdntb.gov.uanih.govtriazole-3-thione found its first static hyperpolarizability to be nine times higher than that of urea. researchgate.net

The following interactive table summarizes calculated NLO properties for various 1,2,4-triazole systems from the literature.

| Compound/System | Dipole Moment (μ) (Debye) | Polarizability (⟨α⟩) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| 1H-1,2,4-Triazole researchgate.net | 2.72 | - | - |

| 4H-1,2,4-Triazole researchgate.net | 1.2 | - | - |

| Triazine Derivative (Compound 3) nih.gov | 2.76 | 6.09 | 1.95 (15x urea) |

| Triazine Derivative (Compound 5) nih.gov | 6.96 | 10.75 | 3.12 (24x urea) |

| 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro- nih.govdntb.gov.uanih.govtriazole-3-thione researchgate.net | - | - | ~1.17 (9x urea) |

| Triazole Derivative (Compound 7c) dntb.gov.uanih.gov | - | 41.95 | 6.317 |

The rational design of molecules with enhanced NLO properties is guided by several key principles derived from structure-property relationships. rsc.orgnih.gov For organic molecules like 1,2,4-triazole derivatives, these principles often revolve around manipulating the electronic characteristics of the molecule. mdpi.com

A primary strategy is the creation of donor-π-acceptor (D-π-A) systems. mdpi.com In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a crucial factor for a large NLO response, particularly for the second-order hyperpolarizability (β). nih.govmdpi.com The 1,2,4-triazole ring itself can act as part of the π-system or be functionalized with donor and acceptor groups.

Other important design considerations include:

Extended π-Conjugation: Increasing the length and efficiency of the conjugated system generally enhances polarizability and hyperpolarizability. rsc.orgnih.gov

Low HOMO-LUMO Energy Gap: A smaller energy gap between the frontier orbitals often correlates with higher polarizability and a larger NLO response, as it implies greater charge mobility. nih.gov

Molecular Symmetry: For second-order NLO effects (related to β), the molecule must be non-centrosymmetric. Breaking the inversion symmetry is a fundamental requirement. mdpi.com

Intramolecular and Intermolecular Interactions: Strategies can involve enhancing charge transfer within a single molecule (intramolecular) or through the arrangement of molecules in a solid-state material (intermolecular). rsc.org The use of electron-donating and -withdrawing groups at different positions on the molecular framework is a common approach to induce a strong intramolecular charge transfer. rsc.org

By applying these principles, researchers can theoretically design and synthesize novel 1,2,4-triazole-based compounds with optimized NLO properties for advanced technological applications. mdpi.com

Coordination Chemistry and Metal Complexes of 4h 1,2,4 Triazol 4 Aminium Ligands

Ligand Design and Coordination Modes

The coordination behavior of 4H-1,2,4-triazol-4-aminium and its related 4-amino-4H-1,2,4-triazole derivatives is rich and varied, stemming from the multiple potential donor sites within the molecule. The triazole ring itself, along with the exocyclic amino group, provides several coordination possibilities, leading to the formation of complexes with different dimensionalities and nuclearities.

The 4-amino-4H-1,2,4-triazole ligand can exhibit a range of denticities in its coordination to metal centers. In its simplest coordination mode, it can act as a monodentate ligand. This is often observed in complexes where the ligand coordinates to a metal ion through one of the nitrogen atoms of the triazole ring. For instance, in certain platinum(II) complexes, 4-amino-4H-1,2,4-triazole has been shown to coordinate in a monodentate fashion through a heterocyclic nitrogen atom. researchgate.net

The ligand also demonstrates bidentate coordination, particularly in its substituted forms. For example, Schiff base derivatives of 4-amino-1,2,4-triazole-3-thione can act as bidentate ligands, coordinating to metal ions through both a sulfur atom and a nitrogen atom from the azomethine group. Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through a sulfur atom and an amino group nitrogen. nih.govnih.gov While the aminium cation itself does not possess a thiol group, the principle of bidentate coordination through ring and exocyclic atoms is a key feature of this ligand family. The potential for the 4-amino group to participate in chelation alongside a ring nitrogen allows for the formation of stable five-membered chelate rings. nih.gov

The versatility of the 1,2,4-triazole (B32235) scaffold allows for the design of multidentate ligands. By incorporating other coordinating groups onto the triazole backbone, ligands with higher denticities can be synthesized. While direct evidence for multidentate coordination of the unsubstituted this compound cation is less common, derivatives with additional donor groups, such as pyridyl substituents, can lead to multidentate behavior, bridging multiple metal centers and forming complex polynuclear structures. researchgate.net

A hallmark of 1,2,4-triazole-based ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. The most prevalent bridging mode is the μ-N1,N2 bridge , where the adjacent N1 and N2 atoms of the triazole ring each coordinate to a different metal ion. researchgate.netmdpi.combohrium.com This bridging function is fundamental to the construction of extended structures.

This N1,N2-bridging capability has been observed in a variety of polynuclear complexes. For example, it is responsible for the formation of linear trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II), where three metal ions are linked by triple N1-N2 triazole bridges. mdpi.com In these structures, the central metal ion is typically coordinated to six nitrogen atoms from the bridging triazole ligands, while the terminal metal ions have their coordination spheres completed by other ligands, such as water molecules. mdpi.com

The μ-N1,N2 bridging mode is also instrumental in the formation of higher-dimensionality structures, such as two-dimensional (2D) coordination polymers. In a cadmium coordination polymer based on 4-amino-4H-1,2,4-triazole, the triazole molecules bridge Cd(II) centers through their N1 and N2 atoms, contributing to the formation of a 2D network. nih.gov Similarly, a silver(I) complex forms a 2D coordination polymer where the 4-amino-4H-1,2,4-triazole ligand acts as a μ₂-N1,N2 bridging ligand. mdpi.com

Synthesis of Metal Complexes and Coordination Polymers (CPs)

The synthesis of metal complexes and coordination polymers involving this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of synthetic methodology can significantly influence the final product's structure and dimensionality.

Complexes of 4-amino-4H-1,2,4-triazole and its derivatives have been successfully synthesized with a range of transition metal salts. The reaction of 4-amino-4H-1,2,4-triazole with AgNO₃, for instance, has been shown to produce a new Ag(I) adduct. mdpi.com Similarly, coordination complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium. nih.govnih.gov

The synthesis of a series of zinc(II) and cadmium(II) coordination compounds was achieved using 4-(4H-1,2,4-triazol-4-yl)benzoic acid under hydro/solvothermal conditions. rsc.org Furthermore, linear trinuclear complexes of Co(II) and Ni(II) have been synthesized with 4-(4-hydroxyphenyl)-1,2,4-triazole. researchgate.net These examples highlight the broad applicability of 4-amino-1,2,4-triazole (B31798) derivatives in coordinating with various d-block metal ions.

Both solvothermal and conventional solution-based methods are employed in the synthesis of coordination compounds with 4-amino-1,2,4-triazole ligands. Solution-based synthesis at room or elevated temperatures is a common approach. For example, the preparation of Ni(II), Cu(II), Zn(II), and Cd(II) complexes with a thiol-substituted triazole was achieved by refluxing an ethanolic solution of the metal salt and the ligand. nih.gov

Solvothermal synthesis , which involves carrying out the reaction in a sealed vessel at temperatures above the boiling point of the solvent, has proven to be a particularly effective method for obtaining crystalline coordination polymers. znaturforsch.com This technique was used to prepare a cobalt(II) coordination polymer using 3-amino-1,2,4-triazole and another co-ligand. nih.gov The elevated temperature and pressure in solvothermal reactions can promote the formation of thermodynamically stable, highly crystalline products that may not be accessible through conventional solution methods. A series of Zn(II) and Cd(II) coordination compounds were also synthesized under hydro/solvothermal conditions. rsc.org

Structural Elucidation of Coordination Compounds

The determination of the precise three-dimensional arrangement of atoms in coordination compounds is crucial for understanding their properties. A variety of analytical techniques are used for the structural elucidation of metal complexes containing 4-amino-1,2,4-triazole ligands.

Spectroscopic methods also play a vital role in characterizing these complexes. Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the ligand's environment in solution, with changes in chemical shifts upon coordination indicating the binding of the ligand to the metal center. researchgate.netnih.gov

The table below summarizes the structural features of selected coordination compounds containing 4-amino-4H-1,2,4-triazole or its derivatives, as determined by single-crystal X-ray diffraction.

| Compound | Metal Ion | Coordination Geometry of Metal | Bridging Mode of Triazole | Dimensionality |

| [Ag₂(L)₂(NO₃)]n(NO₃)n | Ag(I) | Slightly bent and distorted tetrahedral | μ₂-N1,N2 | 2D Polymer |

| [Cd₂(NH₂trz)₂(NH₂trzH)Cl₄]·H₂O | Cd(II) | Distorted octahedral | μ-N1,N2 | 2D Polymer |

| [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ | Mn(II) | Octahedral | Triple μ-N1,N2 | Trinuclear Complex |

| [Co₃(μ-L)₆(H₂O)₆]⁶⁻ | Co(II) | Octahedral | Triple μ-N1,N2 | Trinuclear Complex |

| [Ni₃(μ-L)₆(H₂O)₆]⁶⁻ | Ni(II) | Octahedral | Triple μ-N1,N2 | Trinuclear Complex |

| [Cu₃(μ-L)₆(H₂O)₆]⁶⁻ | Cu(II) | Octahedral | Triple μ-N1,N2 | Trinuclear Complex |